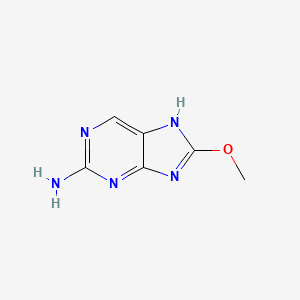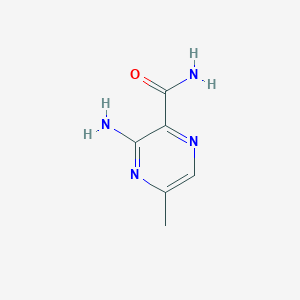![molecular formula C6H14O3Si B11919611 4-[Hydroxy(dimethyl)silyl]butanoic acid CAS No. 113902-26-4](/img/structure/B11919611.png)
4-[Hydroxy(dimethyl)silyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxydimethylsilyl)butanoic acid is a unique organosilicon compound characterized by the presence of a hydroxyl group and a dimethylsilyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxydimethylsilyl)butanoic acid typically involves the hydrosilylation of butenoic acid derivatives with dimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions. The general reaction scheme is as follows:
CH2=CH−CH2−COOH+HSi(CH3)2OHCatalystCH3Si(OH)(CH3)2CH2−CH2−COOH
Industrial Production Methods: Industrial production of 4-(hydroxydimethylsilyl)butanoic acid involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product.
Types of Reactions:
Oxidation: 4-(Hydroxydimethylsilyl)butanoic acid can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
4-(Hydroxydimethylsilyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(hydroxydimethylsilyl)butanoic acid involves its interaction with various molecular targets. The hydroxyl and dimethylsilyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving silicon-based chemistry, which is distinct from traditional organic compounds.
Comparación Con Compuestos Similares
- 4-(Hydroxymethylsilyl)butanoic acid
- 4-(Dimethylsilyl)butanoic acid
- 4-(Trimethylsilyl)butanoic acid
Comparison: 4-(Hydroxydimethylsilyl)butanoic acid is unique due to the presence of both hydroxyl and dimethylsilyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Propiedades
Número CAS |
113902-26-4 |
|---|---|
Fórmula molecular |
C6H14O3Si |
Peso molecular |
162.26 g/mol |
Nombre IUPAC |
4-[hydroxy(dimethyl)silyl]butanoic acid |
InChI |
InChI=1S/C6H14O3Si/c1-10(2,9)5-3-4-6(7)8/h9H,3-5H2,1-2H3,(H,7,8) |
Clave InChI |
HNKFFSUYESNNAF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)


![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
